molecular formula C7HF4NO3 B14290958 2,4,5-Trifluoro-3-nitrobenzoyl fluoride CAS No. 115549-14-9

2,4,5-Trifluoro-3-nitrobenzoyl fluoride

Cat. No.: B14290958
CAS No.: 115549-14-9
M. Wt: 223.08 g/mol
InChI Key: DNSOMNRVVDQOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trifluoro-3-nitrobenzoyl fluoride is a chemical compound with the molecular formula C7H2F3NO3 It is a derivative of benzoyl fluoride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-nitrobenzoyl fluoride typically involves the nitration of 2,4,5-trifluorobenzoyl fluoride. The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction conditions usually require low temperatures to control the exothermic nature of the nitration reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. One method involves the reaction of 2,4,5-trifluorobenzoic acid with thionyl chloride to form 2,4,5-trifluorobenzoyl chloride, which is then nitrated to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-nitrobenzoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The benzoyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.

    Hydrolysis: Aqueous solutions of strong bases like sodium hydroxide are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoyl fluorides.

    Reduction: The major product is 2,4,5-trifluoro-3-aminobenzoyl fluoride.

    Hydrolysis: The product is 2,4,5-trifluoro-3-nitrobenzoic acid.

Scientific Research Applications

2,4,5-Trifluoro-3-nitrobenzoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-nitrobenzoyl fluoride involves its ability to undergo nucleophilic substitution reactions. The electron-withdrawing effects of the fluorine atoms and the nitro group make the benzoyl fluoride group highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluorobenzoic acid
  • 2,4,5-Trifluorobenzonitrile
  • 2,3,4-Trifluoro-5-nitrobenzoic acid

Uniqueness

2,4,5-Trifluoro-3-nitrobenzoyl fluoride is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability of the nitro group. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

2,4,5-trifluoro-3-nitrobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4NO3/c8-3-1-2(7(11)13)4(9)6(5(3)10)12(14)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSOMNRVVDQOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602143
Record name 2,4,5-Trifluoro-3-nitrobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115549-14-9
Record name 2,4,5-Trifluoro-3-nitrobenzoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115549-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluoro-3-nitrobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.